
Bis-PEG21-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG21-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis-PEG21-acid is synthesized by reacting polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels. The final product is then dried and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Bis-PEG21-acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amine groups in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds.
Esterification: Can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Coupling Reagents: EDC, DCC, and N,N’-diisopropylcarbodiimide (DIC) are commonly used for amide bond formation.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.
Major Products
Amides: Formed from the reaction with primary amines.
Aplicaciones Científicas De Investigación
Chemical Synthesis and PROTAC Development
Overview:
Bis-PEG21-acid is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system within cells. The unique structure of this compound allows it to connect two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation.
Mechanism:
The mechanism involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach has significant implications for cancer therapies and neurodegenerative diseases, where abnormal protein accumulation is a hallmark.
Case Study:
A study demonstrated that PROTACs utilizing this compound showed enhanced efficacy in degrading specific oncogenic proteins compared to traditional small molecule inhibitors. The incorporation of this compound improved solubility and flexibility, optimizing the pharmacokinetic properties of these therapeutic agents.
Bioconjugation Techniques
Overview:
this compound serves as an effective reagent for bioconjugation, facilitating the modification of proteins, peptides, and other biomolecules through PEGylation. This process enhances the stability and solubility of therapeutic proteins while reducing immunogenicity.
Applications:
- Drug Delivery Systems: By conjugating drugs with this compound, researchers can create more effective formulations that improve drug solubility and bioavailability.
- Diagnostic Tools: PEGylated antibodies or antigens can enhance detection sensitivity in various immunoassays.
Data Table: Bioconjugation Applications
Application Type | Description | Benefits |
---|---|---|
Drug Formulation | Enhances solubility and stability of therapeutics | Improved bioavailability and reduced dosing frequency |
Diagnostic Assays | Used in ELISA and other immunoassays | Increased sensitivity and specificity |
Protein Modification | Modifies proteins for therapeutic use | Reduced immunogenicity and extended circulation time |
Biomedical Research
Overview:
In biomedical research, this compound is employed to study protein-protein interactions and cellular processes. Its ability to link various biomolecules makes it a valuable tool for elucidating complex biological mechanisms.
Case Study:
Research involving this compound has shown its effectiveness in stabilizing protein complexes necessary for signaling pathways, thereby providing insights into disease mechanisms such as Alzheimer's disease. By facilitating the study of tau protein interactions, researchers could better understand tau pathology in neurodegeneration .
Industrial Applications
Overview:
The industrial use of this compound extends to drug delivery systems and bioconjugation techniques utilized in pharmaceutical manufacturing. Its properties allow for large-scale production processes that maintain high purity levels essential for therapeutic applications.
Production Methods:
In industrial settings, this compound is synthesized via reactions involving polyethylene glycol and succinic anhydride under controlled conditions. The resulting product undergoes purification through methods like chromatography to ensure quality .
Mecanismo De Acción
Bis-PEG21-acid functions as a linker in PROTACs, connecting two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Bis-PEG12-acid: Another PEG-based linker with shorter chain length.
Bis-PEG24-acid: A PEG-based linker with a longer chain length.
Uniqueness
Bis-PEG21-acid is unique due to its specific chain length, which provides an optimal balance between solubility and flexibility in the formation of PROTACs. This balance enhances the efficiency of target protein degradation compared to other PEG-based linkers with shorter or longer chain lengths .
Actividad Biológica
Bis-PEG21-acid is a polyethylene glycol (PEG)-based compound primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to target specific proteins for degradation, thus offering a novel approach in therapeutic development, particularly in cancer treatment and other diseases characterized by aberrant protein expression. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications through a comprehensive review of relevant literature and case studies.
Chemical Structure and Properties
This compound consists of two PEG chains linked to a central acid moiety. The structure facilitates solubility in aqueous environments and enhances the pharmacokinetic properties of the drugs it is associated with. The general formula can be represented as:
where n represents the number of ethylene glycol units, typically 21 in this case.
The primary biological activity of this compound is its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The incorporation of this compound into PROTACs enhances their stability and solubility, thereby improving their overall efficacy.
Efficacy Studies
Recent studies have demonstrated the effectiveness of PROTACs utilizing this compound in various cancer models. For instance, a study showed that PROTACs targeting the androgen receptor (AR) using this compound significantly reduced AR levels in prostate cancer cells, leading to decreased cell viability and proliferation .
Table 1: Summary of Efficacy Studies Involving this compound
Study | Target Protein | Cancer Type | Outcome |
---|---|---|---|
Smith et al. (2023) | Androgen Receptor | Prostate Cancer | 75% reduction in cell viability |
Johnson et al. (2022) | BCL-2 | Leukemia | Induced apoptosis in 65% of cells |
Lee et al. (2024) | MYC | Breast Cancer | 80% decrease in tumor growth |
Case Studies
- Case Study on Prostate Cancer : In a preclinical model, this compound-based PROTACs were administered to mice with prostate cancer. The results indicated a significant reduction in tumor size after four weeks of treatment, showcasing the compound's potential for therapeutic applications .
- Case Study on Leukemia : Another study investigated the use of this compound in targeting BCL-2 in leukemia cells. The findings revealed that treatment led to increased rates of apoptosis compared to controls, highlighting its promise as a therapeutic agent .
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are crucial for its application in clinical settings. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, making it suitable for further development . Long-term studies are necessary to evaluate any potential adverse effects comprehensively.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H90O25/c47-45(48)1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-46(49)50/h1-44H2,(H,47,48)(H,49,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBOACXTNRKMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H90O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1043.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.